1-Boc-4-oxo-piperidine-3-carboxylic acid sodium salt
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Overview
Description
1-Boc-4-oxo-piperidine-3-carboxylic acid sodium salt is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxo group at the fourth position, and a carboxylic acid group at the third position, which is in the form of its sodium salt. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-oxo-piperidine-3-carboxylic acid sodium salt typically involves the protection of piperidine with a Boc group, followed by oxidation and carboxylation reactions. One common method includes:
Protection: Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperidine.
Oxidation: The protected piperidine is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the oxo group at the fourth position.
Carboxylation: The resulting 1-Boc-4-oxo-piperidine is then carboxylated using carbon dioxide (CO2) under basic conditions to form the carboxylic acid, which is subsequently converted to its sodium salt by neutralization with sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-oxo-piperidine-3-carboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of 1-Boc-4-hydroxy-piperidine-3-carboxylic acid sodium salt.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-oxo-piperidine-3-carboxylic acid sodium salt has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Boc-4-oxo-piperidine-3-carboxylic acid sodium salt involves its interaction with specific molecular targets. The Boc group provides stability and protection during synthetic transformations, while the oxo and carboxylic acid groups facilitate various chemical reactions. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other biological targets, modulating their activity and pathways.
Comparison with Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of various pharmaceuticals.
1-Boc-4-hydroxy-piperidine-3-carboxylic acid sodium salt: A reduced form with a hydroxyl group instead of an oxo group.
1-Boc-4-oxo-piperidine: Lacks the carboxylic acid group, used in different synthetic applications.
Uniqueness: 1-Boc-4-oxo-piperidine-3-carboxylic acid sodium salt is unique due to its combination of functional groups, which provide versatility in chemical reactions and stability during synthesis. Its sodium salt form enhances solubility and ease of handling in various applications.
Properties
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5.Na/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVWZCUVMMVMS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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